molecular formula C11H12O8P2 B1201563 Menadiol diphosphate CAS No. 84-98-0

Menadiol diphosphate

Cat. No.: B1201563
CAS No.: 84-98-0
M. Wt: 334.16 g/mol
InChI Key: JTNHOVZOOVVGHI-UHFFFAOYSA-N
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Description

Menadiol diphosphate, also known as menadiol sodium diphosphate, is a synthetic, water-soluble form of vitamin K. It is used primarily for individuals who cannot absorb sufficient vitamin K from their diet due to difficulties absorbing fatty substances. Vitamin K is essential for blood clotting and bone health .

Preparation Methods

Synthetic Routes and Reaction Conditions

Menadiol diphosphate can be synthesized through the phosphorylation of menadiol. The process involves the reaction of menadiol with phosphoric acid under controlled conditions to form the diphosphate ester . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. The process includes the purification of the final product to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Menadiol diphosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Menadiol diphosphate acts as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues in various proteins. This modification is crucial for the activation of vitamin K-dependent clotting factors, including prothrombin, factor VII, factor IX, and factor X. The presence of these factors is essential for the proper functioning of the coagulation cascade, which prevents excessive bleeding .

Comparison with Similar Compounds

Properties

CAS No.

84-98-0

Molecular Formula

C11H12O8P2

Molecular Weight

334.16 g/mol

IUPAC Name

(2-methyl-4-phosphonooxynaphthalen-1-yl) dihydrogen phosphate

InChI

InChI=1S/C11H12O8P2/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17)

InChI Key

JTNHOVZOOVVGHI-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)(O)O)OP(=O)(O)O

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)(O)O)OP(=O)(O)O

84-98-0

Related CAS

131-13-5 (tetra-hydrochloride salt)

Synonyms

2-methyl-1,4-naphthohydroquinone
2-methyl-1,4-naphthoquinol
dihydrovitamin K3
menadiol
menadiol diphosphate
menadiol diphosphate ion
menadiol diphosphate, monosodium salt
menadiol diphosphate, tetrasodium salt
menadiol, (-1)-ion
menadiol, monopotassium salt
naphtadon
reduced menadione
Synkavit
Synkavite

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Menadiol diphosphate
Reactant of Route 2
Menadiol diphosphate
Reactant of Route 3
Menadiol diphosphate
Reactant of Route 4
Menadiol diphosphate
Reactant of Route 5
Menadiol diphosphate
Reactant of Route 6
Menadiol diphosphate

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